molecular formula C6H3ClN2O B11767238 3-Chloro-4-isocyanatopyridine

3-Chloro-4-isocyanatopyridine

Cat. No.: B11767238
M. Wt: 154.55 g/mol
InChI Key: WQTJLNRELAQTJM-UHFFFAOYSA-N
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Description

3-Chloro-4-isocyanatopyridine (CAS 890927-13-6) is a high-purity chemical reagent designed for research and development applications. With the molecular formula C 6 H 3 ClN 2 O and a molecular weight of 154.55 g/mol , this compound serves as a versatile and valuable synthetic intermediate, particularly in pharmaceutical and agrochemical research. The molecule features two highly reactive functional groups: an isocyanate group (-N=C=O) and a chlorine atom on a pyridine ring. The isocyanate group is a key handle for the synthesis of ureas through reactions with amines, a common pharmacophore in drug discovery . Concurrently, the chlorine atom at the 3-position of the electron-deficient pyridine ring offers a site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations. This dual reactivity allows researchers to efficiently create diverse chemical libraries around a pyridine core, which is a privileged structure in medicinal chemistry. Handling and Safety: This compound requires careful handling. It is classified with the signal word Danger and carries hazard statements indicating it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic if inhaled . It must be stored under an inert atmosphere at 2-8°C . Disclaimer: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

3-chloro-4-isocyanatopyridine

InChI

InChI=1S/C6H3ClN2O/c7-5-3-8-2-1-6(5)9-4-10/h1-3H

InChI Key

WQTJLNRELAQTJM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N=C=O)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 4 Isocyanatopyridine and Its Analogues

Classical Approaches to Pyridyl Isocyanate Synthesis

The traditional methods for synthesizing pyridyl isocyanates have been instrumental in the development of organic chemistry, providing foundational routes to these valuable intermediates.

Curtius Rearrangement of Pyridine (B92270) Acyl Azides

Discovered by Theodor Curtius in 1885, the Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govwikipedia.org The reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the concurrent loss of nitrogen gas. wikipedia.org This method is valued for its tolerance of a wide array of functional groups and the complete retention of stereochemistry during the rearrangement process. nih.govnih.gov

The essential precursors for the Curtius rearrangement are pyridine acyl azides, which are themselves derived from pyridine carboxylic acids. A common route to these acyl azides involves the conversion of the corresponding carboxylic acid into an acyl chloride using reagents like thionyl chloride. chemistrysteps.com The resulting acyl chloride is then reacted with an azide salt, such as sodium azide, to furnish the pyridine acyl azide. chemistrysteps.comorganic-chemistry.org

Alternatively, a one-pot procedure using diphenylphosphoryl azide (DPPA) allows for the direct conversion of carboxylic acids to their corresponding acyl azides, circumventing the need to isolate the often-explosive acyl azide intermediate. nih.gov Other methods include the use of trimethylsilyl (B98337) azide or the formation of a mixed anhydride (B1165640) followed by treatment with sodium azide. nih.gov

Table 1: Common Reagents for Pyridine Acyl Azide Synthesis

Reagent/MethodDescriptionReference
Thionyl Chloride followed by Sodium AzideA two-step process where the carboxylic acid is first converted to an acyl chloride, which then reacts with sodium azide. chemistrysteps.comorganic-chemistry.org
Diphenylphosphoryl Azide (DPPA)A one-pot procedure that converts the carboxylic acid directly to the acyl azide. nih.gov
Trimethylsilyl AzideAn alternative azide source for the conversion. nih.gov
Mixed Anhydride MethodThe carboxylic acid is converted to a mixed anhydride before reacting with sodium azide. nih.gov

The mechanism of the Curtius rearrangement has been a subject of study for over a century. Initially, it was believed to be a two-step process involving the formation of a highly reactive acyl nitrene intermediate after the expulsion of nitrogen gas. nih.govaakash.ac.in This nitrene would then undergo rearrangement to yield the isocyanate. nih.gov However, more recent research, supported by the absence of nitrene insertion byproducts and thermodynamic calculations, indicates that the thermal decomposition is likely a concerted process where the loss of nitrogen and the migration of the R-group occur simultaneously. wikipedia.org This concerted mechanism accounts for the observed retention of configuration in the final isocyanate product. wikipedia.org The migratory aptitude of the R-group generally follows the order of tertiary > secondary ~ aryl > primary. wikipedia.org

Historical Context of Phosgene-Mediated Syntheses and Associated Challenges

For many years, the industrial synthesis of isocyanates, including pyridyl isocyanates, has been dominated by the use of phosgene (B1210022) (COCl₂). rsc.orgacs.org This method typically involves the reaction of a primary amine, such as an aminopyridine, with phosgene. acs.orgnih.gov The process can be carried out in either a liquid or gas phase. acs.org The liquid phase method can be further divided into salt phosgenation, where the amine is first converted to a hydrochloride or carbonate salt, and direct phosgenation. acs.orgnih.gov

Despite its efficiency and cost-effectiveness, the phosgene route is fraught with significant challenges. acs.org Phosgene is an extremely toxic and corrosive gas, posing severe health and environmental risks. rsc.orgresearchgate.net The use of phosgene necessitates stringent safety protocols and specialized handling equipment. researchgate.net Furthermore, the reaction generates hydrogen chloride (HCl) as a byproduct, which is also corrosive and requires careful management. acs.org These drawbacks have spurred considerable research into developing safer, more environmentally benign alternatives. ukessays.comnwo.nl

Phosgene-Free Strategies for Sustainable Isocyanate Production

The drive towards greener and safer chemical processes has led to the development of several phosgene-free methods for isocyanate synthesis. These strategies aim to replace the hazardous phosgene with less toxic and more sustainable reagents.

Reductive Carbonylation Routes from Substituted Nitropyridines

A promising phosgene-free alternative is the reductive carbonylation of nitro compounds. ukessays.comresearchgate.net In this approach, a substituted nitropyridine is reacted with carbon monoxide in the presence of a catalyst to directly form the corresponding isocyanate or, in the presence of an alcohol, a carbamate (B1207046) intermediate. researchgate.net This method avoids the use of phosgene and can potentially convert nitroaromatics directly to isocyanates in a single step. ukessays.comgoogle.com

Various catalytic systems have been investigated for this transformation, with palladium-based catalysts showing particular promise. ukessays.comresearchgate.net Selenium or selenium dioxide has also been utilized as a catalyst for the reductive carbonylation of substituted nitropyridines to produce N,N'-dipyridylurea derivatives, which can be further converted to isocyanates. researchgate.netacs.orgacs.org The development of efficient and recyclable catalysts remains a key area of research to make this route economically competitive with the traditional phosgene process. nwo.nl

Table 2: Comparison of Synthetic Methodologies for Pyridyl Isocyanates

MethodologyKey FeaturesAdvantagesDisadvantages
Curtius Rearrangement Involves the decomposition of a pyridine acyl azide.High functional group tolerance, stereospecific. nih.govnih.govPotential for explosive intermediates (acyl azides). aakash.ac.in
Phosgene-Mediated Synthesis Reaction of an aminopyridine with phosgene.Well-established, high-yielding, and cost-effective. acs.orgUse of highly toxic phosgene, corrosive HCl byproduct. rsc.orgacs.org
Reductive Carbonylation Reaction of a nitropyridine with carbon monoxide and a catalyst.Phosgene-free, potentially a one-step process from nitro compounds. ukessays.comresearchgate.netRequires development of highly efficient and recyclable catalysts. nwo.nl

Reaction of Pyridyl Formamides with Diorganocarbonates

A significant phosgene-free pathway for producing organic isocyanates involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the reaction product. google.comgoogle.com This method allows for the direct manufacture of an isocyanate from its corresponding formamide. google.com The process entails reacting the formamide with a diorganocarbonate, such as diphenylcarbonate, at a temperature sufficient to generate the isocyanate through thermolysis. google.com

The general reaction can be applied to pyridyl formamides to yield pyridyl isocyanates. The process is efficient, generates minimal waste, and major byproducts can often be recycled to produce additional starting materials. google.com For the synthesis of aryl isocyanates, the thermolysis typically begins at temperatures between 150°C and 240°C. google.com The reaction can also be performed by generating the formamide in situ from the corresponding amine and an organoformate in the presence of the diorganocarbonate. google.com

Polymer-Supported Reagents and Solid-Phase Synthesis Techniques Utilizing Phosgene Equivalents

To mitigate the hazards associated with gaseous phosgene, solid or liquid phosgene equivalents like diphosgene and triphosgene (B27547) (bis(trichloromethyl) carbonate) are widely used, especially in laboratory and solid-phase synthesis. rsc.orgnih.gov Triphosgene, a stable solid, is a convenient substitute that can be used to convert primary amines into isocyanates with high yields. rsc.orgnih.gov

Polymer-supported reagents and solid-phase synthesis offer significant advantages, including simplified purification, the ability to use multiple incompatible reagents in a single pot, and the potential for automation. sopachem.comresearchgate.net

Polymer-Supported Phosgene Equivalents: While not explicitly detailed for 3-chloro-4-isocyanatopyridine, the principle involves anchoring a reagent to a polymer matrix. This allows for the conversion of a polymer-bound amine to an isocyanate, or the use of a polymer-bound phosgene equivalent to react with a substrate in solution.

Aza-Wittig Reaction: Polymer-supported triphenylphosphine (B44618) can be used in a Staudinger reaction with an azide to form a polymer-bound iminophosphorane. rsc.org A subsequent aza-Wittig reaction of this intermediate with carbon dioxide can yield the desired isocyanate, which is then cleaved from the resin. This multi-step synthesis benefits from the easy removal of the polymer-supported phosphine (B1218219) oxide byproduct by simple filtration. rsc.orggoogle.com

The use of these solid-supported techniques simplifies the work-up process, as excess reagents and byproducts attached to the polymer support are easily removed by filtration. sopachem.com

Development of Catalytic Systems for Isocyanate Formation

Catalysis plays a crucial role in modern isocyanate synthesis, particularly in non-phosgene routes which often involve the thermal decomposition of carbamates. researchgate.netgoogle.com The development of effective catalysts is essential for improving reaction rates and selectivity. google.com

Catalytic systems are employed in several key areas:

Carbamate Decomposition: The thermal cleavage of carbamates to produce isocyanates and an alcohol is a key step in many non-phosgene processes. researchgate.netacs.org Various metal catalysts, including those based on zinc, have been shown to be effective. researchgate.net The invention of catalysts that possess both a proton donor and a proton acceptor function within the same molecule has been reported to efficiently promote the conversion of carbamates to isocyanates at temperatures ranging from 150°C to 280°C. google.com

Isocyanate Trimerization: The study of catalysts for isocyanate reactions is also extensive. For instance, hemi-labile aluminium-pyridyl-bis(iminophenolate) complexes have been reported as highly active and selective catalysts for the trimerization of various isocyanates into isocyanurates under mild conditions. rsc.orgresearchgate.net While this reaction consumes the isocyanate, the catalytic principles, particularly the role of the pyridyl donor in the catalyst structure, provide insights into catalyst design for isocyanate transformations. rsc.org

Reductive Carbonylation: Heterogeneous catalysts, including those based on palladium and rhodium, have been developed for the synthesis of carbamates from nitro compounds, which are then decomposed to isocyanates. acs.org

Catalyst TypeReactionKey Features
Zinc-based catalystsCarbamate decompositionHigh activity, cost-effective, wide substrate compatibility. researchgate.net
Bifunctional Donor-Acceptor CatalystsCarbamate decompositionContain both proton donor and acceptor sites; effective at 150-280°C. google.com
Aluminium-pyridyl complexesIsocyanate trimerizationHighly active for alkyl and aryl isocyanates under mild conditions. rsc.org
Palladium/Rhodium complexesReductive carbonylation of nitro compoundsUsed to form carbamate precursors to isocyanates. acs.org

Regioselective Synthesis of Halogenated Pyridyl Isocyanates

The synthesis of a specifically substituted compound like this compound requires precise control over the introduction and positioning of the functional groups on the pyridine ring.

Methodologies for the Introduction of Chlorine at the C3 Position

The pyridine ring is less reactive than benzene (B151609) towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org However, when substitution does occur, it preferentially happens at the C3 position. quora.com This is because the intermediates formed by attack at C2 or C4 place an unfavorable partial positive charge on the electronegative nitrogen atom. quora.com

Several methods can be used to introduce a chlorine atom at the C3 position of a pyridine ring:

Direct Chlorination: Direct chlorination of pyridine is possible but often requires harsh conditions and may lead to multiple substitutions. wikipedia.org

From Pyrrole: One synthetic route to 3-chloropyridine (B48278) involves a ring expansion reaction starting from pyrrole, which reacts with dichlorocarbene. chempanda.com

From Substituted Pyridines: A common strategy involves using a pre-functionalized pyridine. For instance, 3-nitropyridine (B142982) can be synthesized and subsequently converted to the 3-amino and then the 3-chloro derivative via Sandmeyer reaction. Synthesizing 3-nitropyridine can be achieved by first preparing 2,6-dibromopyridine, followed by nitration and then debromination. wikipedia.org The synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine (B6317128) has been reported starting from 2-chloro-5-chloromethyl pyridine, involving chlorination steps with chlorine gas and a WCl6 catalyst. asianpubs.org

Control over Isocyanate Group Position at C4

The isocyanate group is typically formed from a precursor, most commonly a primary amine or a carboxylic acid derivative. wikipedia.org Therefore, controlling the position of the isocyanate group at C4 is dependent on the regioselective synthesis of a 4-substituted pyridine intermediate.

From 4-Aminopyridine (B3432731): The most direct method is the phosgenation (or reaction with a phosgene equivalent) of 4-aminopyridine. The synthesis of 4-aminopyridine itself is a key step. Nucleophilic aromatic substitution on pyridine derivatives, such as 4-chloropyridine, can be used to introduce the amino group or a precursor. wikipedia.orgyoutube.com

From Pyridine-4-Carboxylic Acid (Isonicotinic Acid): The Curtius rearrangement is a high-yielding, phosgene-free method for converting a carboxylic acid into an isocyanate. wikipedia.orggoogle.com The process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to form the isocyanate. wikipedia.org Applying this to isonicotinic acid would yield 4-isocyanatopyridine.

From Pyridine-4-Carboxamide (Isoniazid): The Hofmann rearrangement of a primary amide provides another route to isocyanates. rsc.org The reaction of a pyridyl carboxamide, such as isonicotinamide, with a reagent like (diacetoxyiodo)benzene (B116549) can generate the corresponding pyridyl isocyanate in situ. rsc.org

Pyridyne Intermediates: Advanced methods for regioselective functionalization of pyridines involve the use of transient 3,4-pyridyne intermediates. By using directing groups at the C2 or C5 position, nucleophilic addition can be directed to the C4 position, allowing for the introduction of an amine precursor. nih.gov

Considerations for Scalable Synthesis and Process Optimization in Pyridyl Isocyanate Production

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of safety, cost, efficiency, and environmental impact.

Key considerations for pyridyl isocyanate production include:

Safety and Handling: The use of highly toxic reagents like phosgene necessitates stringent safety protocols and specialized equipment. wikipedia.org The instability of certain intermediates, such as acyl azides in the Curtius rearrangement, also poses significant safety risks, which has historically limited the scalability of this method. google.com Some pyridyl isocyanates themselves can be unstable, with the 4-isomer known to trimerize. sci-hub.se

Process Optimization: Optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing byproducts. google.comuni-miskolc.hu The choice of solvent and the ratio of reactants are also critical variables. google.com Computational chemistry is increasingly used to model reaction mechanisms and facilitate process optimization. uni-miskolc.hu

Continuous Flow Chemistry: Flow chemistry has emerged as a powerful technology for scaling up chemical processes, particularly those involving hazardous materials or unstable intermediates. google.comrsc.org By conducting reactions in a continuous stream through a reactor, flow systems offer enhanced safety due to the small reaction volumes at any given time, precise control over reaction parameters, and improved heat and mass transfer. researchgate.net The Curtius rearrangement has been successfully implemented in a continuous flow setup, enabling a safer and potentially scalable route to isocyanates. google.comrsc.org This methodology could be adapted for the production of this compound from the corresponding carboxylic acid.

Reactivity and Reaction Mechanisms of 3 Chloro 4 Isocyanatopyridine

Fundamental Electrophilic Characteristics of the Isocyanate Moiety in the Pyridine (B92270) System

The isocyanate group is characterized by a central carbon atom double-bonded to both an oxygen and a nitrogen atom. The high electronegativity of oxygen and nitrogen renders this central carbon atom significantly electron-deficient and, therefore, highly electrophilic. This inherent electrophilicity is the cornerstone of its reactivity, making it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

The principal reaction pathway for 3-Chloro-4-isocyanatopyridine involves the nucleophilic addition of compounds containing an active hydrogen atom to the carbon-nitrogen double bond of the isocyanate group.

Isocyanates readily react with primary and secondary amines in a highly efficient and typically exothermic reaction to produce substituted urea (B33335) derivatives. nih.govresearchgate.net This reaction is a cornerstone of isocyanate chemistry and proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage. organic-chemistry.org

The general reaction is as follows: Reaction of this compound with a primary or secondary amine.

This reaction is widely employed in the synthesis of a diverse array of biologically active molecules and materials. nih.govasianpubs.org

Table 1: Representative Urea Derivatives from this compound

Reactant AmineProduct NameChemical Formula of Product
AnilineN-(3-chloro-4-pyridinyl)-N'-phenylureaC₁₂H₁₀ClN₃O
DiethylamineN-(3-chloro-4-pyridinyl)-N',N'-diethylureaC₁₀H₁₄ClN₃O
CyclohexylamineN-(3-chloro-4-pyridinyl)-N'-cyclohexylureaC₁₂H₁₆ClN₃O

In a reaction analogous to urea formation, this compound reacts with alcohols to yield carbamate (B1207046) (urethane) derivatives. nih.gov The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon, followed by proton transfer to form the carbamate linkage. While this reaction often requires higher temperatures or the use of catalysts (such as tertiary amines or organotin compounds) compared to the reaction with amines, it is a fundamental method for carbamate synthesis. organic-chemistry.orgorganic-chemistry.org

The general reaction is as follows: Reaction of this compound with an alcohol.

Table 2: Representative Carbamate Derivatives from this compound

Reactant AlcoholProduct NameChemical Formula of Product
Methanol (B129727)Methyl (3-chloro-4-pyridinyl)carbamateC₇H₇ClN₂O₂
EthanolEthyl (3-chloro-4-pyridinyl)carbamateC₈H₉ClN₂O₂
IsopropanolIsopropyl (3-chloro-4-pyridinyl)carbamateC₉H₁₁ClN₂O₂

The reactivity of this compound extends to other nucleophiles that possess active hydrogen atoms. For instance, it reacts with thiols (mercaptans) to form thiocarbamates. This reaction is mechanistically similar to the formation of carbamates, with the sulfur atom of the thiol acting as the nucleophile. Similarly, reactions with other nucleophiles like hydroxamic acids or sulfonamides are also possible, leading to a wide variety of derivatives.

Isocyanates, including this compound, are reactive towards water. The hydrolysis proceeds in two main steps. First, water acts as a nucleophile, adding to the isocyanate group to form an unstable carbamic acid intermediate (in this case, (3-chloro-4-pyridinyl)carbamic acid). Carbamic acids are generally unstable and readily undergo spontaneous decarboxylation, losing carbon dioxide to yield the corresponding primary amine.

This reaction pathway means that this compound must be protected from moisture during storage and handling to prevent degradation into the corresponding amine. This hydrolysis reaction can also be a competing pathway in reactions run in solvents that are not rigorously dried.

Cycloaddition Chemistry

Beyond nucleophilic addition, the cumulative double bonds of the isocyanate group allow it to participate in cycloaddition reactions. Heteroaryl isocyanates are known to undergo 1,3-dipolar cycloaddition reactions with various dipoles. researchgate.net For example, nitropyridyl isocyanates have been shown to react with azides, such as trimethylsilylazide, to form tetrazolinone heterocycles. researchgate.net

While specific studies on the cycloaddition chemistry of this compound are not prevalent, it is anticipated to exhibit similar reactivity. The electron-deficient nature of the pyridine ring would likely influence the rate and regioselectivity of such cycloadditions. Potential cycloaddition partners could include azides, nitrile oxides, and nitrones, leading to the formation of various five-membered heterocyclic rings fused to the pyridine system. These reactions represent a powerful tool for constructing complex molecular architectures.

1,3-Dipolar Cycloadditions with Azides and Pyridine N-Oxides

While specific studies on this compound are not extensively documented, its reactivity in 1,3-dipolar cycloadditions can be inferred from studies on structurally similar electron-deficient pyridyl isocyanates, such as nitropyridyl isocyanates. These reactions are valuable for the construction of five-membered heterocyclic rings.

With azides, such as trimethylsilylazide (TMSA), electron-deficient pyridyl isocyanates are expected to undergo a [3+2] cycloaddition to form tetrazolinones. For instance, the reaction of 3-nitro-4-pyridyl isocyanate with TMSA yields 1-(3-nitropyridin-4-yl)-1H-tetrazol-5(4H)-one in a 50% yield. researchgate.net This suggests that this compound would similarly react to produce 1-(3-chloro-4-pyridyl)-1H-tetrazol-5(4H)-one. The mechanism involves the azide (B81097) acting as the 1,3-dipole and the isocyanate as the dipolarophile.

The reaction with pyridine N-oxides follows a more complex pathway. The initial 1,3-dipolar cycloaddition is followed by a rearrangement and subsequent decarboxylation. For example, the reaction of nitropyridyl isocyanates with substituted pyridine N-oxides results in the formation of substituted aminopyridines in yields ranging from 65-80%. researchgate.net It is proposed that an initial cycloadduct is formed, which then undergoes rearrangement and loses carbon dioxide to yield the final product. researchgate.net By analogy, this compound is expected to react with pyridine N-oxides to yield N-(3-chloro-4-pyridyl)pyridin-2-amines. The general reactivity of these electron-deficient pyridyl isocyanates in 1,3-dipolar cycloadditions has been observed to be similar to that of phenyl isocyanates. researchgate.net

Annulation Reactions for the Construction of Fused Heterocyclic Systems

This compound is a valuable building block for the synthesis of fused heterocyclic systems through annulation reactions. These reactions typically involve the reaction of the isocyanate with a bifunctional nucleophile, leading to the formation of a new ring fused to the pyridine core.

A prominent example is the synthesis of quinazoline-2,4(1H,3H)-diones. While direct reactions with this compound are not detailed, the synthesis of pyridyl-substituted quinazolinediones has been achieved using N-pyridyl ureas, which are precursors to pyridyl isocyanates. The process involves the formation of an N-aryl-N'-pyridyl urea, which then undergoes cyclocondensation to form the fused heterocyclic system. researchgate.net This methodology has been shown to be effective for pyridyl ureas bearing both electron-donating and electron-withdrawing groups. researchgate.net

Oligomerization Tendencies: Dimerization and Trimerization Pathways

Isocyanates, including this compound, exhibit a tendency to undergo oligomerization, primarily through dimerization and trimerization, to form stable cyclic structures. These reactions are often catalyzed by bases or certain metal complexes.

Dimerization: The dimerization of isocyanates typically leads to the formation of a four-membered uretdione ring. Aromatic isocyanates are particularly prone to dimerization, a tendency that is often enhanced by the presence of base catalysts like pyridines and trialkylphosphines. nih.gov The dimerization is a reversible process, and the uretdione can dissociate back to the isocyanate monomers at elevated temperatures. nih.gov

Trimerization: The cyclotrimerization of isocyanates results in the formation of a highly stable six-membered isocyanurate ring. This reaction is also commonly catalyzed by a variety of catalysts, including lithium salts and aluminum complexes. google.comcardiff.ac.uk The trimerization is generally more thermodynamically favorable than dimerization.

The specific dimerization and trimerization behavior of this compound would be influenced by reaction conditions such as temperature, concentration, and the presence of catalysts.

Impact of Electron-Withdrawing Substituents on Isocyanate Stability and Reactivity

The presence of the electron-withdrawing chloro group at the 3-position of the pyridine ring has a significant impact on the stability and reactivity of the isocyanate functionality in this compound. The chloro substituent, in conjunction with the inherent electron-withdrawing nature of the pyridine nitrogen, increases the electrophilicity of the isocyanate carbon atom.

This heightened electrophilicity enhances the reactivity of the isocyanate towards nucleophiles, making it more susceptible to reactions such as additions, cycloadditions, and annulations. This is supported by the observed reactivity of nitropyridyl isocyanates, which also feature a strong electron-withdrawing group and readily undergo cycloaddition reactions. researchgate.net

Comparative Mechanistic and Reactivity Studies

Comparison with Unsubstituted and Other Substituted Pyridyl Isocyanates

The reactivity of this compound is expected to be significantly higher than that of unsubstituted pyridyl isocyanates due to the electron-withdrawing nature of the chloro substituent. The position of the isocyanate group and the substituent on the pyridine ring also plays a crucial role in determining reactivity. For instance, the reactivity of the two isocyanate groups in 2,4-toluene diisocyanate differs due to steric hindrance and electronic effects from the methyl group. mdpi.com

In comparison to pyridyl isocyanates with electron-donating substituents, this compound would be more reactive towards nucleophiles. The electron-donating groups would decrease the electrophilicity of the isocyanate carbon, thus reducing its reactivity.

Analogous Reactions with Benzene-Based Isocyanates

The reactivity of pyridyl isocyanates, particularly those with electron-withdrawing substituents, has been found to be comparable to that of benzene-based isocyanates, such as phenyl isocyanate. researchgate.net Phenyl isocyanate is a well-studied aromatic isocyanate that undergoes a wide range of reactions, including nucleophilic addition, dimerization, and trimerization. researchgate.netrsc.org

The pyridine-catalyzed reaction of phenyl isocyanate with methanol has been shown to proceed via a general base catalysis mechanism. rsc.org The hydrolysis of phenyl isocyanate is also subject to general base catalysis. rsc.org Given the similarities in reactivity, it is plausible that the reactions of this compound with nucleophiles would follow similar mechanistic pathways.

The table below provides a qualitative comparison of the expected reactivity of this compound with related isocyanates.

CompoundKey FeaturesExpected Reactivity towards Nucleophiles
This compound Electron-withdrawing chloro group and pyridine nitrogen.High
4-Isocyanatopyridine Unsubstituted pyridine ring.Moderate
Phenyl Isocyanate Benzene (B151609) ring.Moderate to High
4-Methylphenyl Isocyanate Electron-donating methyl group.Lower than phenyl isocyanate

Differentiation from Pyridyl Isothiocyanate Reactivity Profiles

The reactivity of this compound is distinctly different from that of its sulfur analogues, the pyridyl isothiocyanates. This differentiation arises from the inherent differences in the electronic properties of the isocyanate (-N=C=O) and isothiocyanate (-N=C=S) functional groups, further modulated by the substitution pattern on the pyridine ring. A comprehensive understanding of these differences is crucial for predicting reaction outcomes and designing synthetic strategies.

The primary distinction in reactivity lies in the electrophilicity of the central carbon atom in the heterocumulene system. The isocyanate group is generally more electrophilic and, therefore, more reactive towards nucleophiles than the isothiocyanate group. This is a direct consequence of the greater electronegativity of oxygen compared to sulfur. The oxygen atom in the isocyanate group withdraws electron density more effectively from the central carbon, making it more susceptible to nucleophilic attack.

The presence of a chlorine atom at the 3-position of the pyridine ring in this compound further enhances this electrophilicity. As an electron-withdrawing group, the chloro substituent reduces the electron density of the pyridine ring through its inductive effect. This deactivation of the ring, in turn, increases the electron-withdrawing pull on the 4-isocyanato group, making the central carbon even more electron-deficient and, thus, more reactive.

In contrast, while pyridyl isothiocyanates also feature an electrophilic carbon, the lower electronegativity of sulfur results in a less polarized C=S bond compared to the C=O bond in isocyanates. Consequently, pyridyl isothiocyanates are generally less reactive towards nucleophiles. The reactions of pyridyl isothiocyanates often require more forcing conditions, such as higher temperatures or the use of catalysts, to proceed at a comparable rate to their isocyanate counterparts.

These fundamental differences in reactivity are reflected in their reaction mechanisms and the stability of the resulting intermediates. Nucleophilic attack on this compound by an amine, for instance, proceeds rapidly to form a stable urea derivative. The corresponding reaction with a pyridyl isothiocyanate would yield a thiourea, typically at a slower rate.

Table 1: Comparative Electrophilicity and General Reactivity

FeatureThis compoundPyridyl Isothiocyanate
Electrophilicity of Central Carbon HighModerate
General Reactivity with Nucleophiles HighModerate to Low
Influence of 3-Chloro Group Enhances reactivityEnhances reactivity (to a lesser extent)
Typical Reaction Conditions Milder (often room temperature)More forcing (may require heat/catalyst)

Table 2: Expected Reactivity Profiles with Common Nucleophiles

NucleophileReaction with this compoundReaction with Pyridyl Isothiocyanate
Primary/Secondary Amines Fast reaction to form substituted ureas.Slower reaction to form substituted thioureas.
Alcohols Moderate reaction to form carbamates. Often requires a catalyst.Slow reaction to form thiocarbamates. Generally requires a catalyst and/or heat.
Thiols Slow reaction to form thiocarbamates.Very slow reaction to form dithiocarbamates.
Water Relatively fast hydrolysis to form an unstable carbamic acid, which decomposes to 3-chloro-4-aminopyridine and carbon dioxide.Slower hydrolysis.

Advanced Applications of 3 Chloro 4 Isocyanatopyridine As a Versatile Synthetic Intermediate

Design and Synthesis of Complex Heterocyclic Scaffolds

The isocyanate functional group of 3-Chloro-4-isocyanatopyridine is a highly reactive moiety, theoretically enabling its use as a key building block for a diverse range of heterocyclic structures. However, specific research detailing its practical application in this area is limited.

Pyridine-Incorporated Urea (B33335) and Carbamate (B1207046) Structures for Chemical Libraries

The reaction of isocyanates with amines to form ureas and with alcohols to form carbamates is a fundamental transformation in organic synthesis. This reactivity positions this compound as an ideal precursor for generating libraries of pyridine-containing ureas and carbamates for high-throughput screening in drug discovery and other life science applications. The resulting structures, incorporating the 3-chloropyridine (B48278) motif, could exhibit unique biological activities. However, specific examples of large-scale library synthesis or screening results using this particular isocyanate are not readily found in the surveyed literature.

Development of Novel Polycyclic and Spiro Systems

The bifunctional nature of this compound, with its reactive isocyanate group and the potential for substitution at the chloro-position or modification of the pyridine (B92270) ring, suggests its utility in constructing more complex molecular architectures. Intramolecular cyclization reactions of its derivatives could foreseeably lead to the formation of novel polycyclic and spirocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. Nevertheless, published methodologies and characterization of such compounds derived specifically from this compound are not extensively documented.

Integration into Privileged Structures for Drug Discovery and Chemical Biology

Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets. The pyridine ring itself is a well-established privileged structure in medicinal chemistry. The incorporation of a 3-chloro-4-isocyanato-substituted pyridine into known privileged scaffolds could lead to the development of novel compounds with enhanced or modulated biological activities. While the concept is sound, the scientific literature lacks specific examples of this compound being used for this purpose.

Precursors in Agrochemical Synthesis and Diversification

Pyridine-containing compounds are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides featuring this heterocyclic core. The reactivity of the isocyanate group in this compound makes it a plausible intermediate for the synthesis of novel agrochemical candidates. It can be envisaged that reactions with various nucleophiles could lead to a diverse range of derivatives for biological screening. However, specific patent literature or research articles that explicitly name this compound as a key precursor in the synthesis of new agrochemicals are not prevalent.

Functionalization Strategies for Advanced Materials

The incorporation of heterocyclic units into polymer backbones can impart unique thermal, optical, and electronic properties to the resulting materials.

Incorporation into Polymer Architectures and Macromolecular Design

As a bifunctional monomer, this compound could theoretically be used in polymerization reactions. The isocyanate group can react with diols or diamines to form polyurethanes or polyureas, respectively, incorporating the pyridine moiety directly into the polymer chain. The presence of the chloro-substituent offers a potential site for post-polymerization modification, allowing for the fine-tuning of material properties. Despite this potential, detailed studies on the polymerization of this compound and the characterization of the resulting polymers are not widely reported.

Derivatives for Surface Coatings and Adhesive Technologies

The isocyanate group (-N=C=O) is the cornerstone of polyurethane chemistry. Its high reactivity towards nucleophiles, particularly hydroxyl groups, allows for the formation of urethane (B1682113) linkages, which are the basis of polyurethane polymers. Derivatives of this compound are promising candidates for the development of specialized polyurethanes for high-performance surface coatings and adhesives.

By reacting this compound with polyols (polymers with multiple hydroxyl groups), polyurethanes with pendant chloropyridyl moieties can be synthesized. These pendant groups can impart unique properties to the resulting polymer, such as enhanced thermal stability, improved adhesion to specific substrates, and flame retardancy. The chlorine and nitrogen atoms in the pyridine ring can also act as sites for secondary cross-linking reactions, leading to more robust and durable polymer networks.

The formulation of adhesives based on these derivatives could offer enhanced bonding to a variety of surfaces, including metals, plastics, and composites. The polar nature of the pyridyl group can promote strong intermolecular interactions with substrate surfaces, leading to superior adhesion strength. Furthermore, the potential for the pendant chloropyridyl group to engage in further chemical reactions at the adhesive-substrate interface could lead to the formation of covalent bonds, resulting in exceptionally strong and durable adhesive joints. While specific examples in commercial products are not widely documented, the fundamental chemistry of isocyanates and pyridines strongly suggests their utility in these advanced applications.

Below is a table illustrating the potential components in a polyurethane formulation utilizing a derivative of this compound.

ComponentExampleFunction in Formulation
IsocyanateUrethane prepolymer from this compound and a diolForms the polyurethane backbone
PolyolPolyester polyol, Polyether polyolProvides flexibility and toughness
Chain Extender1,4-ButanediolIncreases molecular weight and hardness
CatalystDibutyltin dilauratePromotes the isocyanate-hydroxyl reaction
AdditivesPigments, UV stabilizers, Flame retardantsImpart specific properties to the coating/adhesive

Post-Isocyanate Functionalization of the Pyridine Ring

Once the isocyanate group of this compound has been reacted, for instance, to form a stable urethane or urea derivative, the focus can shift to the functionalization of the still-reactive pyridine ring. The presence of the chlorine atom at the 3-position and the unsubstituted carbons at the 2-, 5-, and 6-positions provide multiple handles for further synthetic transformations.

The chloro-substituted pyridine ring is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. The chlorine atom at the 3-position of the pyridine ring can be readily displaced by a variety of aryl, heteroaryl, or alkyl groups from the corresponding boronic acids or esters. This allows for the introduction of a wide range of substituents, significantly increasing the molecular diversity of the derivatives. For example, coupling with phenylboronic acid would yield a 3-phenyl-4-ureidopyridine derivative.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The 3-chloro position of the pyridine derivative can be reacted with various alkenes to introduce vinyl groups. This functionalization is valuable for creating monomers for polymerization or as a handle for further chemical transformations.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. wikipedia.org The 3-chloro substituent can be displaced by amines, alcohols, or thiols, allowing for the introduction of a diverse array of functional groups. This is particularly useful for synthesizing derivatives with potential biological activity or for modifying the properties of materials.

The table below summarizes the general transformation for each coupling reaction on a generic 3-chloro-4-ureidopyridine substrate.

Coupling ReactionReactantsCatalystProduct
SuzukiR-B(OH)₂Pd(PPh₃)₄3-R-4-ureidopyridine
HeckH₂C=CHR'Pd(OAc)₂3-(R'CH=CH)-4-ureidopyridine
UllmannR''-NH₂CuI3-(R''-NH)-4-ureidopyridine

Beyond the displacement of the chlorine atom, the unsubstituted positions on the pyridine ring (C-2, C-5, and C-6) are also amenable to functionalization. The directing effects of the existing substituents (the ureido/urea group at C-4 and the substituent at C-3) play a crucial role in determining the regioselectivity of these reactions.

One powerful strategy is directed ortho-metalation, where a substituent directs the deprotonation of an adjacent carbon atom by a strong base, such as an organolithium reagent. The resulting lithiated species can then be quenched with an electrophile to introduce a new functional group. For a 3,4-disubstituted pyridine, the C-2 and C-5 positions are potential sites for such functionalization. The electronic nature of the substituents at C-3 and C-4 will influence which of these positions is more readily deprotonated.

Recent studies have shown that 3,4-pyridyne intermediates, generated from 3-chloropyridine precursors, can undergo regioselective nucleophilic addition, providing a pathway to 3,4-disubstituted pyridines. nih.gov This methodology could be adapted to introduce substituents at the C-2 or C-5 positions by careful choice of starting materials and reaction conditions.

Furthermore, C-H activation methodologies are emerging as a powerful tool for the direct functionalization of pyridine rings. These reactions, often catalyzed by transition metals, can selectively introduce new groups at specific C-H bonds, avoiding the need for pre-functionalization. For a 3,4-disubstituted pyridine derivative, it is conceivable that conditions could be developed to selectively functionalize the C-2, C-5, or C-6 positions, depending on the directing group ability of the existing substituents and the nature of the catalyst.

The table below outlines potential regioselective derivatization strategies.

PositionReaction TypeReagentsPotential Product
C-2Directed ortho-metalation1. n-BuLi, 2. Electrophile (E⁺)2-E-3,4-disubstituted pyridine
C-5Electrophilic Aromatic SubstitutionElectrophile (E⁺)5-E-3,4-disubstituted pyridine
C-6C-H ActivationCatalyst, Reagent6-Functionalized-3,4-disubstituted pyridine

Computational and Spectroscopic Characterization of 3 Chloro 4 Isocyanatopyridine and Its Derivatives

Theoretical Investigations of Electronic Structure and Energetics

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. For 3-Chloro-4-isocyanatopyridine, theoretical investigations can provide invaluable insights into its electronic structure, stability, and reactivity, guiding synthetic efforts and the interpretation of experimental data. In the absence of specific published research on this molecule, we can extrapolate from established computational methodologies applied to similar compounds.

Density Functional Theory (DFT) Calculations for Ground State and Transition State Analysis

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be utilized to determine the optimized ground state geometry of this compound. nih.govmdpi.com These calculations would yield crucial information on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

Furthermore, DFT is instrumental in analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring, while the LUMO would likely be centered on the electron-deficient isocyanate group and the carbon atom attached to the chlorine. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Transition state analysis using DFT can elucidate the reaction mechanisms involving the isocyanate group, such as its reaction with nucleophiles. By mapping the potential energy surface, the activation energies for various reaction pathways can be calculated, offering predictions of reaction kinetics and product distributions.

Table 1: Predicted Ground State Properties of this compound from Theoretical Calculations

PropertyPredicted Value/Description
Optimized GeometryPlanar pyridine ring with the isocyanate group exhibiting a slight out-of-plane bend.
HOMO EnergyExpected to be in the range of -7.0 to -6.5 eV, typical for substituted pyridines.
LUMO EnergyPredicted to be around -1.5 to -1.0 eV, indicating a good electron acceptor.
HOMO-LUMO GapApproximately 5.0 to 5.5 eV, suggesting moderate reactivity.
Dipole MomentA significant dipole moment is expected due to the electronegative Cl, N, and O atoms.

Molecular Dynamics Simulations of Reactivity and Conformations

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape and reactivity of this compound in different environments. mdpi.comscienomics.comresearchgate.netscienomics.commdpi.com By simulating the molecule's motion over time, MD can explore the rotational freedom of the isocyanate group and the vibrational modes of the pyridine ring.

In the context of reactivity, MD simulations can be employed to study the interaction of this compound with solvent molecules or potential reactants. For instance, simulating the molecule in a protic solvent could reveal the solvent's role in stabilizing reactive intermediates and transition states during nucleophilic attack on the isocyanate group. Such simulations are crucial for understanding reaction mechanisms in solution.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are indispensable for the structural characterization of molecules and for monitoring the progress of chemical reactions. For this compound, a combination of NMR, HRMS, and IR spectroscopy would provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Positional and Connectivity Assignments

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine and isocyanate groups. Based on data for 3-chloropyridine (B48278), the proton adjacent to the nitrogen is expected at the lowest field. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would display six signals for the six carbon atoms in the molecule. The carbon of the isocyanate group is expected to have a characteristic chemical shift in the range of 120-130 ppm. The chemical shifts of the pyridine ring carbons would be influenced by the positions of the chlorine and isocyanate substituents. qorganica.es

¹⁵N NMR: The nitrogen NMR spectrum would show two signals, one for the pyridine nitrogen and one for the isocyanate nitrogen. The chemical shifts would provide valuable information about the electronic environment of the nitrogen atoms. rsc.orgnih.gov

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

NucleusPredicted Chemical Shift Range (ppm)
¹H7.5 - 9.0
¹³C (Pyridine)120 - 155
¹³C (Isocyanate)120 - 130
¹⁵N (Pyridine)-100 to -50 (relative to CH₃NO₂)
¹⁵N (Isocyanate)-350 to -300 (relative to CH₃NO₂)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Product Identification

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound. nih.govresearchgate.netacs.orgmdpi.com For this compound (C₆H₃ClN₂O), the calculated exact mass would be a key identifier. The isotopic pattern, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a characteristic feature in the mass spectrum. HRMS is also invaluable for identifying reaction products by determining their elemental formulas.

Infrared (IR) Spectroscopy for Identification of Isocyanate and Reaction Product Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups. The most prominent feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group, typically appearing around 2250-2280 cm⁻¹. spectroscopyonline.comresearchgate.netnih.gov The spectrum would also show characteristic bands for the C-Cl stretching vibration and the aromatic C-H and C=C/C=N stretching and bending vibrations of the pyridine ring. chemicalbook.com Monitoring the disappearance of the isocyanate peak and the appearance of new peaks (e.g., urethane (B1682113) or urea (B33335) carbonyl bands) is a common way to follow the progress of reactions involving this compound. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Isocyanate (-N=C=O) stretch2250 - 2280Strong, Sharp
Aromatic C-H stretch3000 - 3100Medium
Aromatic C=C/C=N stretch1400 - 1600Medium to Strong
C-Cl stretch700 - 800Medium

X-ray Crystallography for Solid-State Structural Analysis of Stable Derivatives

The study of stable derivatives of this compound, such as N-(aryl)-N'-(3-chloro-4-pyridyl)ureas, by single-crystal X-ray diffraction offers a detailed understanding of their conformational preferences and the non-covalent interactions that dictate their supramolecular assemblies. A notable example is the crystal structure of 1-(2-chloro-4-pyridyl)-3-phenylurea, a compound commonly known as Forchlorfenuron. While the chloro-substituent is at the 2-position in Forchlorfenuron, its analysis provides a relevant model for understanding the structural characteristics of chloropyridyl ureas.

The crystallographic data for Forchlorfenuron reveals a monoclinic crystal system, belonging to the P2₁/c space group. The molecule adopts a specific conformation in the solid state, with the pyridyl and phenyl rings being non-coplanar. This twisted conformation is a common feature in diaryl ureas and is influenced by the steric and electronic effects of the substituents on the aromatic rings.

The packing of these molecules in the crystal lattice is predominantly directed by a network of hydrogen bonds. The urea functionality, with its N-H donor and C=O acceptor groups, is a robust motif for forming predictable hydrogen-bonding patterns. In the case of chloropyridyl ureas, intermolecular N-H···O hydrogen bonds are typically observed, leading to the formation of one-dimensional chains or more complex three-dimensional networks. These primary interactions are often supported by weaker C-H···O and C-H···N interactions, which further stabilize the crystal structure.

The presence of the chlorine atom on the pyridine ring also introduces the possibility of halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can play a significant role in the crystal engineering of these compounds. The analysis of the crystal packing can reveal the presence and geometric characteristics of such interactions.

Below is a table summarizing the crystallographic data for a representative stable derivative of a chloroisocyanatopyridine, 1-(2-chloro-4-pyridyl)-3-phenylurea (Forchlorfenuron).

Compound Name 1-(2-chloro-4-pyridyl)-3-phenylurea
Common Name Forchlorfenuron
CCDC Deposition Number 296146
Empirical Formula C₁₂H₁₀ClN₃O
Formula Weight 247.68
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.334(2)
b (Å) 13.011(3)
c (Å) 8.868(2)
α (°) 90
β (°) 109.18(3)
γ (°) 90
Volume (ų) 1128.3(4)
Z 4
Calculated Density (g/cm³) 1.458
Absorption Coefficient (mm⁻¹) 0.334
Temperature (K) 293(2)

The comprehensive structural information obtained from X-ray crystallography is crucial for understanding structure-property relationships. For instance, the hydrogen bonding networks and other intermolecular interactions can influence physical properties such as melting point, solubility, and crystal morphology. Furthermore, this detailed structural knowledge is fundamental for the rational design of new derivatives with desired solid-state properties for various applications in materials science and medicinal chemistry.

Future Research Directions and Unexplored Avenues in 3 Chloro 4 Isocyanatopyridine Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

A primary focus for future research will be the development of green and efficient synthetic routes to 3-Chloro-4-isocyanatopyridine, moving away from traditional methods that often involve hazardous reagents and poor atom economy.

Conventional isocyanate synthesis frequently relies on the use of phosgene (B1210022) or its derivatives like triphosgene (B27547), which are highly toxic and produce stoichiometric amounts of hydrochloride waste. A prospective phosgene-based route would start from 4-amino-3-chloropyridine. While effective, this approach has a low atom economy, a key metric of green chemistry that measures the efficiency of incorporating reactant atoms into the final product.

Future investigations should target phosgene-free pathways that maximize atom economy. One of the most promising avenues is the direct catalytic reductive carbonylation of 3-chloro-4-nitropyridine. This method uses carbon monoxide as the carbonyl source and, in the presence of a suitable transition-metal catalyst (e.g., palladium or rhodium complexes), can convert the nitro group directly to an isocyanate in a single, highly atom-economical step. The theoretical atom economy of this process is significantly higher than that of phosgenation routes.

Table 1: Comparison of Hypothetical Synthetic Pathways to this compound

Pathway Starting Material Key Reagents Key Byproducts Theoretical Atom Economy * Key Research Goal
Traditional Phosgenation 4-Amino-3-chloropyridine Phosgene (COCl₂) 2 HCl ~59% Develop milder, safer phosgene alternatives.
Catalytic Carbonylation 3-Chloro-4-nitropyridine Carbon Monoxide (CO) 2 CO₂ ~74% Discover highly active and selective catalysts.

*Theoretical atom economy is calculated as (MW of product / Σ MW of all reactants) x 100%.

The primary research challenge in this area is the discovery of catalysts that are not only highly efficient and selective for the desired transformation but also robust, recyclable, and cost-effective.

Exploration of Novel Catalytic Systems for Specific Transformations

The isocyanate group is highly electrophilic and reacts readily with a wide range of nucleophiles. Future research should explore novel catalytic systems to control and fine-tune this reactivity for specific synthetic outcomes. Catalysis is essential for modulating reaction rates and selectivity, particularly in the synthesis of complex molecules and polymers.

Organometallic compounds and tertiary amines are known to catalyze isocyanate reactions, such as the formation of urethanes from alcohols. A significant research avenue for this compound involves developing catalysts that can achieve high selectivity in reactions with multifunctional substrates. For instance, a catalyst could be designed to favor the reaction of the isocyanate with a specific hydroxyl group over an amino group within the same molecule, or to prevent undesired side reactions like cyclotrimerization. Zirconium-based catalysts, for example, have shown promise in selectively catalyzing the isocyanate-hydroxyl reaction over the competing reaction with water, a critical feature for many applications.

Furthermore, the pyridine (B92270) nitrogen in this compound itself can play a role in catalysis. Future studies could investigate:

Lewis Acid Catalysis: Coordination of a Lewis acid to the pyridine nitrogen could dramatically increase the electrophilicity of the pyridine ring and potentially the isocyanate group, enabling novel cycloaddition or substitution reactions.

Autocatalysis: The basicity of the pyridine nitrogen might influence reaction mechanisms and rates, a phenomenon that could be harnessed for catalyst-free transformations under specific conditions.

Bifunctional Catalysis: Designing catalysts that interact with both the pyridine nitrogen and the isocyanate group simultaneously could provide precise control over stereochemistry and regioselectivity in complex transformations.

Design of Next-Generation Functional Molecules and Materials Leveraging the Isocyanate Core

The true potential of this compound lies in its use as a foundational building block for advanced functional molecules and materials. The isocyanate group provides a reactive handle for polymerization or for covalent attachment to other molecular scaffolds, while the chloropyridine moiety can impart unique electronic, metal-coordinating, or biological properties.

Future research directions include:

Functional Polymers: Using this compound as a monomer or functionalizing agent can lead to novel polymers. For example, reaction with diols or polyols would produce polyurethanes containing pyridine units in the backbone. These materials could exhibit pH-responsiveness, metal-chelating capabilities for use in sensors or environmental remediation, or unique properties for coatings and adhesives.

Pharmaceutical Derivatives: The urea (B33335) linkage is a common motif in pharmacologically active compounds. Reacting this compound with a diverse range of primary and secondary amines would yield a library of novel substituted ureas. The chloropyridine core is a known pharmacophore, and its combination with the urea linker could lead to new candidates for drug discovery programs.

Biomedical Materials: Isocyanate-based chemistry is used to create biocompatible adhesives and materials. This compound could be used to functionalize biopolymer surfaces or to create novel biodegradable materials where the pyridine moiety could be used for drug tethering or as an antimicrobial component.

Organic Electronics: Pyridine-containing compounds are widely used in organic light-emitting diodes (OLEDs) and other electronic devices. Incorporating the this compound unit into larger conjugated systems could be a strategy for tuning the electronic properties of new materials for optoelectronic applications.

In-depth Mechanistic Studies of Complex Reaction Sequences

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For this compound, several mechanistic questions remain unexplored. Future research should employ a combination of kinetic studies, isotopic labeling, and computational chemistry (e.g., Density Functional Theory) to elucidate the pathways of its key transformations.

Key areas for mechanistic investigation include:

Nucleophilic Addition: While the reaction of isocyanates with alcohols and amines is well-known, the electronic influence of the 3-chloro and 4-pyridyl substituents on the reaction kinetics and transition state energies is unknown. Studies suggest the mechanism can be complex, involving the participation of multiple nucleophile molecules. Understanding this influence is critical for controlling reactivity.

Catalytic Cycles: For the novel catalytic systems proposed in section 6.2, detailed mechanistic studies would be required to understand how the catalyst activates the isocyanate or the nucleophile and to identify the rate-determining step. This knowledge is essential for rational catalyst design.

Regioselectivity: In reactions with complex nucleophiles possessing multiple reactive sites, it is important to understand the factors that govern regioselectivity. Mechanistic studies could reveal whether reactions are under kinetic or thermodynamic control and how solvents, temperature, and catalysts influence the product distribution.

Rearrangement and Side Reactions: The potential for the isocyanate group to undergo rearrangements or to form dimers and trimers needs to be mechanistically understood to suppress these unwanted side reactions.

High-Throughput Synthesis and Combinatorial Chemistry Approaches for Derivative Libraries

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for accelerating the discovery of new functional molecules. This compound is an excellent scaffold for such approaches due to the reliable and high-yielding nature of isocyanate reactions.

Future work should focus on leveraging this compound for the creation of large, diverse chemical libraries. The general process would involve:

Library Design: Selecting a diverse set of building blocks (e.g., thousands of commercially available primary/secondary amines, alcohols, or thiols) to react with the isocyanate core.

Parallel Synthesis: Using automated robotic systems to perform the reactions in parallel, typically in 96- or 384-well microtiter plates. The isocyanate group's clean reactivity makes it ideal for this, as reactions often go to completion with minimal need for purification.

High-Throughput Screening (HTS): Screening the resulting library of novel urea, carbamate (B1207046), and thiocarbamate derivatives for a desired property. This could include screening for binding affinity against a biological target (e.g., an enzyme or receptor) in a drug discovery context or for a specific physical property (e.g., fluorescence, conductivity) in a materials science context.

This strategy allows for the rapid exploration of a vast chemical space surrounding the 3-chloro-4-pyridyl core, significantly increasing the probability of identifying "hit" compounds with valuable properties.

Table 2: Illustrative Example of a Combinatorial Library from this compound

Scaffold + Reactant Library (Examples) Product Library (Urea Derivatives)
+ Aniline N-(3-chloro-4-pyridyl)-N'-phenylurea
+ Benzylamine N-benzyl-N'-(3-chloro-4-pyridyl)urea
+ Morpholine (3-chloro-4-pyridyl)carbamoyl)morpholine

This approach transforms this compound from a simple reagent into a powerful tool for discovery.

Q & A

Q. What analytical approaches differentiate degradation products of this compound under physiological conditions?

  • Answer : Simulate degradation in PBS (pH 7.4, 37°C) and analyze products via HRMS and 2D NMR (HSQC, COSY). Use accelerated stability studies (40°C/75% RH) to predict shelf-life and identify hydrolytic pathways (e.g., urea formation) .

Methodological Guidelines

  • Data Analysis : Use tools like GraphPad Prism for dose-response curves and PCA for multivariate data. Reference PubChem (CID: 54758839) for structural validation .
  • Literature Review : Prioritize journals adhering to ICMJE standards for reproducibility. Exclude non-peer-reviewed sources (e.g., BenchChem) .
  • Ethical Reporting : Disclose synthesis yields, purity, and statistical power in methods sections. Archive raw data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.